![molecular formula C11H11ClN2O3S B5863088 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a member of the benzoic acid family and is a derivative of 4-chlorobenzoic acid. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid has been shown to bind to the surface of proteins and alter their conformation, which can affect their function and interactions with other molecules. This mechanism of action has been used to study a wide range of protein systems, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis in cancer cells. These effects make this compound a valuable tool for researchers studying a variety of biological systems.
实验室实验的优点和局限性
One advantage of using 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid in lab experiments is its ability to selectively target specific proteins and modulate their function. This allows researchers to study the effects of specific protein interactions on cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of this compound-based therapeutics for cancer treatment. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Additionally, this compound could be used as a tool for studying the effects of protein-protein interactions in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used in the development of new imaging techniques for studying cellular structures and protein interactions.
合成方法
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid can be synthesized through a multi-step process starting with 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to its acid chloride derivative, which is then reacted with propionylamide to form the corresponding amide. The amide is then reacted with thiourea to form the final product, this compound.
科学研究应用
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
2-chloro-4-(propanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-2-9(15)14-11(18)13-6-3-4-7(10(16)17)8(12)5-6/h3-5H,2H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCFLSQMOIKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

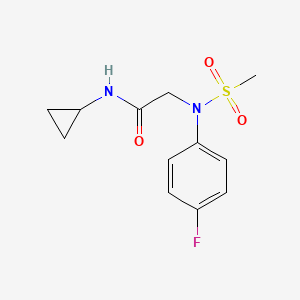
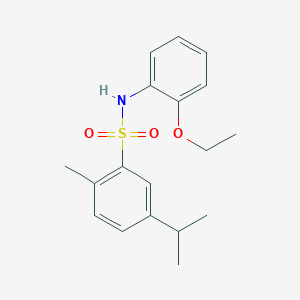
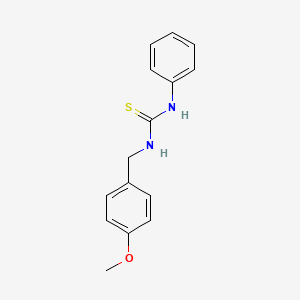

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
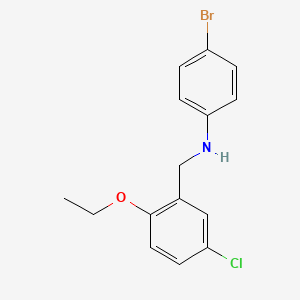
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
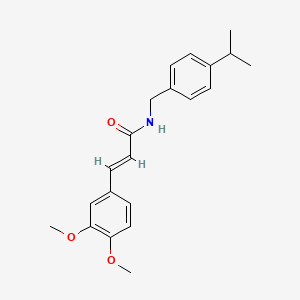
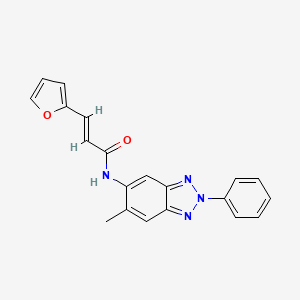


![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)